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Principle and Introduction
The isolation of high-quality, high-molecular-weight genomic DNA (gDNA) is a critical

prerequisite for a multitude of molecular applications, including next-generation sequencing

(NGS), PCR, and restriction enzyme digestion. For many bacterial species, particularly those

that produce extensive exopolysaccharides (EPS) or possess resilient cell walls, standard

extraction methods often yield DNA of insufficient purity, contaminated with co-precipitated

polysaccharides and other inhibitors.

The Cetyltrimethylammonium Bromide (CTAB) method is a robust and highly effective

technique designed to overcome these challenges. CTAB is a cationic detergent that facilitates

cell lysis and, in a high-salt environment, forms insoluble complexes with proteins and most

polysaccharides, leaving the nucleic acids in solution. This differential precipitation is the
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cornerstone of the CTAB method, enabling the selective isolation of DNA from complex cellular

milieus.

This guide provides a detailed protocol and explains the underlying biochemical principles for

using a CTAB-based buffer system for bacterial gDNA extraction.

The Chemistry of the CTAB Lysis Buffer: A
Component-by-Component Analysis
Understanding the function of each component in the lysis buffer is crucial for troubleshooting

and adapting the protocol for specific bacterial strains. The buffer is a synergistic system where

each ingredient performs a critical role.

Table 1: Core Components of CTAB Lysis Buffer
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Component Typical Concentration Function

CTAB 2% (w/v)

The Lytic & Precipitating

Agent: As a cationic detergent,

it solubilizes the lipid bilayer of

the cell membrane, causing

cell lysis. Crucially, in a high-

salt buffer, CTAB binds to and

precipitates most

polysaccharides and residual

proteins, effectively removing

them from the lysate.

Tris-HCl 100 mM

The pH Stabilizer: Maintains a

stable pH (typically 8.0) to

ensure the integrity of the

DNA. DNA is stable in a

slightly alkaline environment,

which prevents acid-catalyzed

hydrolysis of the

phosphodiester bonds.

EDTA 20 mM

The Nuclease Inhibitor:

Ethylenediaminetetraacetic

acid is a chelating agent that

sequesters divalent cations,

primarily Mg²⁺. These cations

are essential cofactors for

DNases, so their removal by

EDTA effectively inactivates

these enzymes and protects

the gDNA from degradation.

NaCl 1.4 M The DNA Stabilizer &

Polysaccharide Remover: The

high concentration of sodium

chloride is critical. Na⁺ ions

neutralize the negative

charges on the DNA
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backbone, reducing

intramolecular repulsion and

keeping the DNA in solution.

Simultaneously, this high salt

concentration aids CTAB in

precipitating polysaccharides.

Optional but Recommended Additives:

Proteinase K (20 mg/mL stock): Added before lysis, this enzyme is a broad-spectrum serine

protease that degrades a wide variety of proteins, including DNases, further protecting the

DNA and ensuring a cleaner final product.

Lysozyme (10-50 mg/mL stock): Essential for Gram-positive bacteria. It hydrolyzes the

peptidoglycan layer of the bacterial cell wall, which is a prerequisite for effective cell lysis by

the detergent.

β-Mercaptoethanol (BME): An antioxidant and reducing agent that helps to denature proteins

by cleaving disulfide bonds. It is particularly useful for samples rich in polyphenols and other

oxidizing agents that can damage DNA.

Detailed Protocol for Bacterial gDNA Extraction
This protocol is optimized for a starting culture volume of 1-5 mL. Adjust volumes proportionally

for different sample sizes.

Reagent and Buffer Preparation
Table 2: Stock and Working Solution Recipes

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8487314?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solution Recipe

5 M NaCl
Dissolve 292.2 g of NaCl in 800 mL of deionized

water. Adjust volume to 1 L. Autoclave.

1 M Tris-HCl (pH 8.0)

Dissolve 121.14 g of Tris base in 800 mL of

deionized water. Adjust pH to 8.0 with

concentrated HCl. Adjust volume to 1 L.

Autoclave.

0.5 M EDTA (pH 8.0)

Dissolve 186.1 g of EDTA (disodium salt) in 800

mL of deionized water. Adjust pH to 8.0 with

NaOH pellets (EDTA will not dissolve until the

pH is ~8.0). Adjust volume to 1 L. Autoclave.

CTAB/NaCl Solution

Dissolve 4.1 g NaCl in 80 mL of deionized water.

Slowly add 10 g of CTAB while heating and

stirring at 65°C. Adjust final volume to 100 mL.

Note: This solution is separate from the final

lysis buffer.

2X CTAB Lysis Buffer

To make 100 mL: Combine 20 mL of 1 M Tris-

HCl (pH 8.0), 4 mL of 0.5 M EDTA, 28 mL of 5 M

NaCl, and 4 g of CTAB. Add deionized water to

100 mL and heat to 65°C to dissolve. Autoclave.

Step-by-Step Extraction Workflow
Part A: Cell Harvest and Lysis

Harvest Cells: Pellet bacterial cells from a 1-5 mL overnight culture by centrifugation at

>8,000 x g for 5 minutes. Discard the supernatant completely.

Pre-Lysis (for Gram-positive bacteria): Resuspend the cell pellet in 500 µL of TE buffer

containing 10-50 mg/mL Lysozyme. Incubate at 37°C for 30-60 minutes. This step digests

the thick peptidoglycan cell wall.

Lysis: Add 500 µL of 2X CTAB Lysis Buffer to the resuspended pellet. If not using a pre-lysis

step, resuspend the pellet directly in 1 mL of 1X CTAB Lysis Buffer. Add Proteinase K to a
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final concentration of 100-200 µg/mL. Mix thoroughly by vortexing.

Incubation: Incubate the lysate in a water bath at 65°C for 30-60 minutes. Invert the tube

every 10-15 minutes to ensure complete lysis. This step denatures proteins and facilitates

CTAB's action.

Part B: Purification

Chloroform Extraction: Add an equal volume (~1 mL) of Chloroform:Isoamyl Alcohol (24:1) to

the lysate. The chloroform denatures proteins and lipids, while the isoamyl alcohol acts as an

anti-foaming agent.

Phase Separation: Mix by inverting the tube for 5-10 minutes until a milky emulsion forms.

Do not vortex, as this can shear the high-molecular-weight DNA. Centrifuge at >12,000 x g

for 15 minutes at room temperature.

Aqueous Phase Recovery: After centrifugation, three layers will be visible: a top aqueous

phase (containing DNA), a middle interface (with precipitated proteins), and a bottom organic

phase. Carefully transfer the top aqueous phase to a new sterile microcentrifuge tube,

avoiding the interface.

Part C: DNA Precipitation and Washing

Precipitation: Add 0.6-0.7 volumes of ice-cold isopropanol to the recovered aqueous phase.

Mix gently by inversion. A white, stringy precipitate of DNA should become visible. Incubate

at -20°C for at least 1 hour (or overnight) to maximize yield.

Pelleting: Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the DNA.

Washing: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70%

ethanol to remove residual salts and other impurities. Centrifuge at >12,000 x g for 5 minutes

at 4°C.

Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this

can make the DNA difficult to dissolve.
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Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.

Incubate at 55-65°C for 10 minutes to aid dissolution.

Experimental Workflow Diagram
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Caption: Workflow of bacterial gDNA extraction using the CTAB method.
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Quality Control and Troubleshooting
Table 3: Common Issues and Recommended Solutions

Issue Potential Cause(s) Recommended Solution(s)

Low DNA Yield Incomplete cell lysis.

For Gram-positive bacteria,

increase lysozyme

concentration or incubation

time. Ensure the lysis buffer

was heated to 65°C to fully

dissolve CTAB.

DNA pellet lost during

washing.

Be gentle when decanting

supernatants. Decrease

centrifugation speed if the

pellet is too loose.

Brown/Discolored DNA
Contamination with

polysaccharides or pigments.

Ensure the correct high-salt

concentration in the lysis

buffer. Perform a second

chloroform extraction step.

RNA Contamination RNA co-precipitated with DNA.

Add RNase A (100 µg/mL) to

the resuspension buffer and

incubate at 37°C for 30

minutes.

Sheared/Degraded DNA
Excessive physical force (e.g.,

vortexing).

Mix by gentle inversion,

especially after adding

chloroform. Ensure EDTA is

present in all buffers to inhibit

DNases.

DNA Fails to Dissolve Pellet was over-dried.

Heat the resuspended solution

at 55-65°C for a longer

duration (up to 1 hour) with

gentle flicking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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